molecular formula C11H10N2O2 B1334672 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole CAS No. 667400-03-5

4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole

Cat. No. B1334672
CAS RN: 667400-03-5
M. Wt: 202.21 g/mol
InChI Key: GWLIMEJWPDPIEC-UHFFFAOYSA-N
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Description

The compound "4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various synthetic efforts to explore their potential in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring through reactions such as cyclization and condensation. For instance, the synthesis of related compounds has been reported through the coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, yielding moderate yields and confirmed by spectroscopic analyses . Another example includes the synthesis of a novel pyrazole derivative characterized by single-crystal X-ray diffraction studies, indicating the precision and complexity involved in the synthesis of such compounds . These methods highlight the synthetic versatility and the importance of spectroscopic techniques in confirming the structures of the synthesized pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, which provides detailed information about the crystal system, space group, and conformation of the molecules . For example, the crystal structure of a related compound revealed a twisted conformation between the pyrazole and thiophene rings, indicating the potential for diverse molecular geometries within this class of compounds . Additionally, the molecular geometry and electronic structures can be optimized and calculated using computational methods such as density functional theory (DFT), which aids in comparing experimental data with theoretical models .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. They can undergo condensation reactions, as seen in the synthesis of novel pyrazole scaffolds with antimicrobial and antioxidant activities . Furthermore, they can be involved in one-pot, multi-component reactions, which are advantageous for their ease of handling and good yields . These reactions are crucial for the functionalization of the pyrazole core, leading to derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, thermal analyses can provide insights into the chemical and thermal stability of these compounds . Spectroscopic methods like FT-IR and NMR are essential for characterizing the functional groups present in the molecules and for understanding their reactivity . Additionally, theoretical calculations can predict properties like molecular electrostatic potential, which helps in identifying electrophilic and nucleophilic regions on the molecular surface .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The compound has been studied in the context of its interaction with Cytochrome P450 (CYP) isoforms in human liver microsomes. Precise in vitro assessment of various CYP isoforms is crucial for predicting potential drug-drug interactions when multiple drugs are coadministered to patients. The compound's role in this context is vital for understanding its selectivity and potency as a chemical inhibitor, which is paramount for deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Methyl Substituted Pyrazoles in Medicinal Chemistry

Methyl substituted pyrazoles, which includes compounds like 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole, have been extensively studied for their wide spectrum of biological activities. The review by Sharma et al. delves into the detailed synthetic approaches for these compounds and analyzes their significant medical implications. This indicates that the compound may have a broad range of applications in medicinal chemistry (Sharma et al., 2021).

Potential in Heterocyclic and Dyes Synthesis

The compound's derivatives are also found to be valuable as building blocks in the synthesis of heterocyclic compounds and dyes. The unique reactivity of such compounds offers mild reaction conditions for generating versatile dyes and heterocyclic compounds from a range of precursors. This versatility signifies the compound's potential in the field of synthetic chemistry and its applications in creating various classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Bioevaluation of Pyrazole Derivatives

Pyrazole derivatives, including 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole, have been synthesized and characterized for their potential physical and chemical properties. These compounds show promising applications in various fields such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. This indicates the compound's significant role in the development of new bioactive agents (Sheetal et al., 2018).

Safety and Hazards

The safety data sheets of structurally similar compounds suggest that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle these compounds with care, using appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for the study of “4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole” and similar compounds could involve further exploration of their anticancer activity , their potential interactions with various biological targets , and the development of more active analogs through structure-activity relationship studies .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-9(5-12-13-7)8-2-3-10-11(4-8)15-6-14-10/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLIMEJWPDPIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384455
Record name 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole

CAS RN

667400-03-5
Record name 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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